REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][c:5]1[cH:6][c:7]([O:11][CH2:12][CH:13]=[CH2:14])[cH:8][cH:9][cH:10]1.[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:17][OH:18].[Na+:16].[OH-:15]>>[OH:4][c:5]1[cH:6][c:7]([O:11][CH2:12][CH:13]=[CH2:14])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOc1cccc(OC(C)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C=CCOc1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |